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Compound of Interest

Compound Name: Methyl 12-oxooctadecanoate

Cat. No.: B018448

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
12-oxooctadecanoate, a long-chain keto fatty acid ester. The information presented herein is
essential for its identification, characterization, and utilization in various research and
development applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl 12-oxooctadecanoate,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data (Predicted)
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Chemical Shift Lo .
Multiplicity Number of Protons  Assignment
(ppm)
~3.67 Singlet 3H -COOCHs
_ -CH2-C(=0)-CHz2-
~2.41 Triplet 4H
(C11-Hz, C13-H2)
_ -CH2-COOCHs (C2-
~2.30 Triplet 2H
H2)
_ -CH2-CH2-C(=0)
~1.58 Multiplet 4H
(C10-Hz2, C14-Hz2)
_ -(CHz)e- (C3-C9, C15-
~1.25 Multiplet 18H
C17)
~0.88 Triplet 3H -CHs (C18-Hs)
13C NMR (Carbon-13) NMR Data
Chemical Shift (ppm) Assighment
211.3 C12 (C=0, ketone)
174.2 C1 (C=0, ester)
51.4 -OCHs
42.8 C11, C13
34.1 C2
31.7 C16
29.3-29.0 C4-C9
24.9 C3
23.9 C10, C14
22.6 C17
14.1 C18
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Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

C-H asymmetric stretching
~2920 Strong

(alkane)

C-H symmetric stretching
~2850 Strong

(alkane)
~1740 Strong C=0 stretching (ester)
~1715 Strong C=0 stretching (ketone)
~1465 Medium C-H bending (methylene)
~1170 Medium C-O stretching (ester)

Mass Spectrometry (MS)

Assignment (Predicted

m/z Relative Intensity (%) .
Fragmentation)

312 Low [M]* (Molecular lon)

281 Medium [M - OCHs]*

269 Low [M - C3H70]* (McLafferty + 1)

199 High [CH3OCO(CH2)10]*

185 Medium [CH3(CH2)sCO(CHz)2]*

113 Medium [CH3(CH2)sCO]*

74 High [CH3OCOCH:z]* (McLafferty

rearrangement)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are representative of standard techniques used for the analysis of long-chain

fatty acid esters.
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NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of Methyl 12-oxooctadecanoate is dissolved in
0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:
o Spectrometer: Bruker Avance Il 500 MHz spectrometer (or equivalent).
e 'HNMR:

o Pulse Program: zg30

o Number of Scans: 16

o Relaxation Delay: 1.0 s

o Spectral Width: 12 ppm
e 13C NMR:

o Pulse Program: zgpg30

o Number of Scans: 1024

o Relaxation Delay: 2.0 s

o Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat compound is prepared by dissolving a small amount
of Methyl 12-oxooctadecanoate in a volatile solvent (e.g., chloroform), applying a drop of the
solution onto a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate.

Instrumentation and Parameters:
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o Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with
a DTGS detector.

e Mode: Transmission.
e Spectral Range: 4000-400 cm~1,
e Resolution: 4 cm™1.

e Number of Scans: 16.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., hexane or ethyl
acetate) to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters (Gas Chromatography-Mass Spectrometry - GC-MS):
e Gas Chromatograph: Agilent 7890B GC system (or equivalent).

e Column: HP-5ms (30 m x 0.25 mm, 0.25 um film thickness).

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e Injection: 1 uL, splitless mode.

e Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min
to 280°C, hold for 10 min.

e Mass Spectrometer: Agilent 5977A MSD (or equivalent).
¢ lonization Mode: Electron lonization (El) at 70 eV.

e Mass Range: m/z 40-500.

e lon Source Temperature: 230°C.

e Quadrupole Temperature: 150°C.
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Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic
analysis of Methyl 12-oxooctadecanoate.

Sample Preparation Spectroscopic Analysis Data Acquisition & Processing
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« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Methyl
12-oxooctadecanoate]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b018448#spectroscopic-data-nmr-ir-ms-for-methyl-12-
oxooctadecanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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